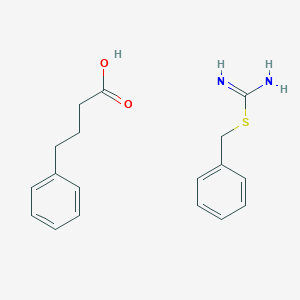
benzyl carbamimidothioate;4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl carbamimidothioate;4-phenylbutanoic acid is a compound that combines two distinct chemical entities: benzyl carbamimidothioate and 4-phenylbutanoic acid Benzyl carbamimidothioate is known for its applications in organic synthesis, while 4-phenylbutanoic acid is a derivative of butyric acid with a phenyl group attached to the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;4-phenylbutanoic acid typically involves the reaction of benzyl carbamimidothioate with 4-phenylbutanoic acid. One common method involves dissolving benzyl carbamimidothioate in ethanol and refluxing the mixture for several hours . The reaction mixture is then cooled and stirred at room temperature for an extended period before being evaporated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl carbamimidothioate;4-phenylbutanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl carbamimidothioate;4-phenylbutanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzyl carbamimidothioate;4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutanoic acid: A derivative of butyric acid with similar structural features.
Benzyl carbamimidothioate: A related compound with distinct chemical properties.
Uniqueness
Benzyl carbamimidothioate;4-phenylbutanoic acid is unique due to its combined structural features, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4521-14-6 |
|---|---|
Formule moléculaire |
C18H22N2O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2.C8H10N2S/c11-10(12)8-4-7-9-5-2-1-3-6-9;9-8(10)11-6-7-4-2-1-3-5-7/h1-3,5-6H,4,7-8H2,(H,11,12);1-5H,6H2,(H3,9,10) |
Clé InChI |
NYAVHFHUZAZEET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)

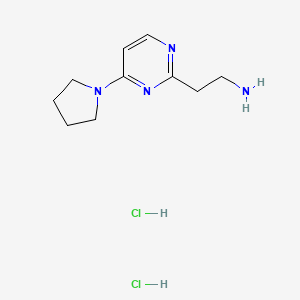
![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
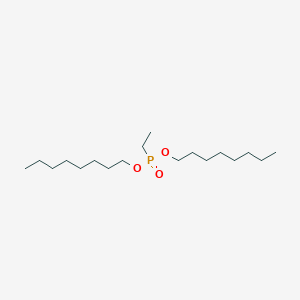
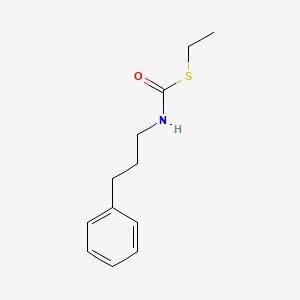
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
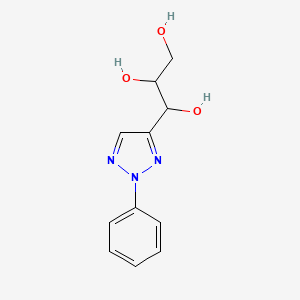
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
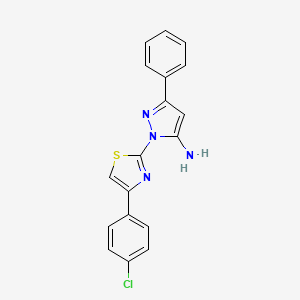
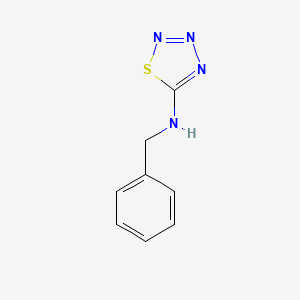


![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
